(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c24-14-18-6-3-7-19(11-18)16-28-22-10-4-5-17(13-22)12-20(15-25)23(27)26-21-8-1-2-9-21/h3-7,10-13,21H,1-2,8-9,16H2,(H,26,27)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRIQJZRUPECBP-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)C#N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyano group, methoxy phenyl groups, and a cyclopentyl moiety, which contribute to its unique biological properties.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Antitumor Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HT-29 (Colon) | 12.8 | Cell cycle arrest (G1 phase) |
| A549 (Lung) | 18.6 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases.
Case Study: Anti-inflammatory Effects in Animal Models
In a study involving mice with induced inflammation, treatment with this compound resulted in a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups.
Antimicrobial Activity
Preliminary tests have indicated that this compound possesses antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy, warranting further investigation into its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate signaling pathways related to apoptosis and inflammation, including:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation.
- Activation of Caspases : Leading to programmed cell death in cancer cells.
- Regulation of Reactive Oxygen Species (ROS) : Contributing to oxidative stress in tumor cells.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Key Findings :
Analogs with Modified Amide Substituents
Key Findings :
- Hydrogen Bonding: The hydroxy-methoxyphenyl group in enables stronger hydrogen bonding vs. the target’s cyanophenoxy.
- Solubility vs. Lipophilicity: The dimethylaminopropyl group in enhances aqueous solubility but may reduce membrane permeability compared to the cyclopentylamide.
Q & A
Q. What are the key steps and reaction conditions for synthesizing (E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates (e.g., 3-cyanophenyl methoxy derivatives) via nucleophilic substitution under alkaline conditions.
- Step 2 : Coupling of intermediates using condensation agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF.
- Step 3 : Cyclization or amidation under controlled pH (e.g., acidic conditions for nitro group reduction using iron powder) .
Critical parameters include temperature (60–100°C), inert atmosphere (N₂/Ar), and reaction time (12–48 hours). Monitoring via TLC ensures intermediate purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyano, cyclopentyl) and confirms stereochemistry (E-configuration via coupling constants) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Validates presence of C≡N (2250 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₉H₂₄N₃O₂: calculated 446.18 g/mol) .
Advanced Research Questions
Q. How can computational modeling and experimental data resolve the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Validate with mutagenesis assays .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) to identify critical residues .
- Experimental Cross-Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD values) and cellular IC₅₀ data .
Q. What strategies address contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines to minimize variability .
- Data Normalization : Include internal controls (e.g., staurosporine for cytotoxicity) and report activity as % inhibition ± SEM across ≥3 replicates .
- Meta-Analysis : Pool data from orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm dose-response trends .
Q. How does the compound’s reactivity with nucleophiles or electrophiles influence its stability in biological matrices?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or liver microsomes, then analyze via LC-MS for hydrolysis products (e.g., cyano group conversion to carboxylic acid) .
- Kinetic Profiling : Determine half-life (t₁/₂) under oxidative (H₂O₂) or reductive (glutathione) conditions. Use QSAR models to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
